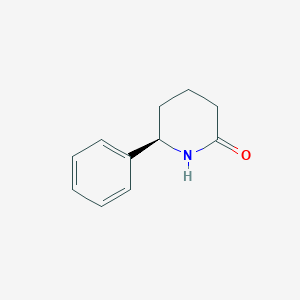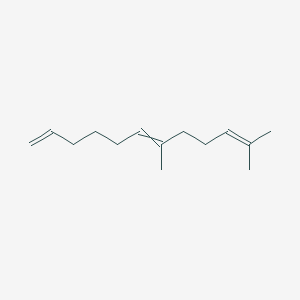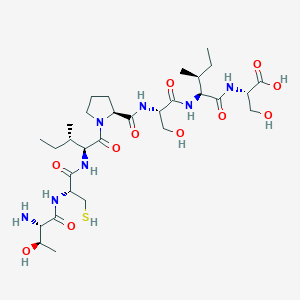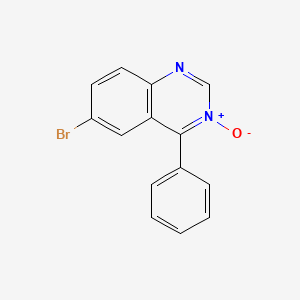![molecular formula C27H47NO2S B14251854 N-Decyl-11-[(4-hydroxyphenyl)sulfanyl]undecanamide CAS No. 400024-28-4](/img/structure/B14251854.png)
N-Decyl-11-[(4-hydroxyphenyl)sulfanyl]undecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Decyl-11-[(4-hydroxyphenyl)sulfanyl]undecanamide is a complex organic compound characterized by its unique structure, which includes a decyl chain, a hydroxyphenyl group, and a sulfanyl group attached to an undecyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Decyl-11-[(4-hydroxyphenyl)sulfanyl]undecanamide typically involves multiple steps. One common method includes the reaction of decylamine with 11-bromo-1-undecanol to form N-decyl-11-hydroxyundecanamide. This intermediate is then reacted with 4-hydroxybenzenethiol under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
N-Decyl-11-[(4-hydroxyphenyl)sulfanyl]undecanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The hydroxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may involve the use of Lewis acids like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the hydroxyphenyl ring.
Aplicaciones Científicas De Investigación
N-Decyl-11-[(4-hydroxyphenyl)sulfanyl]undecanamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe due to its unique functional groups.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as surfactants or polymers.
Mecanismo De Acción
The mechanism by which N-Decyl-11-[(4-hydroxyphenyl)sulfanyl]undecanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For example, the hydroxyphenyl group may interact with enzymes or receptors, while the sulfanyl group could participate in redox reactions, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-Decyl-11-[(4-methoxyphenyl)sulfanyl]undecanamide
- N-Decyl-11-[(4-chlorophenyl)sulfanyl]undecanamide
- N-Decyl-11-[(4-nitrophenyl)sulfanyl]undecanamide
Uniqueness
N-Decyl-11-[(4-hydroxyphenyl)sulfanyl]undecanamide is unique due to the presence of the hydroxyphenyl group, which imparts specific chemical properties and reactivity
Propiedades
Número CAS |
400024-28-4 |
|---|---|
Fórmula molecular |
C27H47NO2S |
Peso molecular |
449.7 g/mol |
Nombre IUPAC |
N-decyl-11-(4-hydroxyphenyl)sulfanylundecanamide |
InChI |
InChI=1S/C27H47NO2S/c1-2-3-4-5-6-10-13-16-23-28-27(30)18-15-12-9-7-8-11-14-17-24-31-26-21-19-25(29)20-22-26/h19-22,29H,2-18,23-24H2,1H3,(H,28,30) |
Clave InChI |
MGYJWFWNYCXCBF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCNC(=O)CCCCCCCCCCSC1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-[(E)-N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]piperidin-4-yl]acetic acid](/img/structure/B14251779.png)
![1,1,1,3,3,3-Hexafluoro-2-[(methylamino)methyl]propan-2-ol](/img/structure/B14251782.png)
![4-[(Undec-10-en-1-yl)oxy]phenyl 4-[(undec-10-en-1-yl)oxy]benzoate](/img/structure/B14251789.png)



![9H-Fluoren-9-one, 3,6-dichloro-2,7-bis[2-(diethylamino)ethoxy]-](/img/structure/B14251798.png)
![(6R,7R)-5,12,13,16-tetraoxadispiro[5.0.57.46]hexadec-14-ene-14,15-dicarbonitrile](/img/structure/B14251808.png)
![4-{[Bis(2-chloroethyl)amino]methyl}benzonitrile](/img/structure/B14251810.png)



![4-Phenyl-2-[tri(propan-2-yl)silyl]cyclopent-2-en-1-one](/img/structure/B14251827.png)

